3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
CAS No.: 946235-99-0
Cat. No.: VC11918311
Molecular Formula: C22H23NO6
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946235-99-0 |
|---|---|
| Molecular Formula | C22H23NO6 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C22H23NO6/c1-25-11-3-10-23-12-18-19(28-14-23)9-8-17-21(24)20(13-27-22(17)18)29-16-6-4-15(26-2)5-7-16/h4-9,13H,3,10-12,14H2,1-2H3 |
| Standard InChI Key | BWAQRWNQPRPARX-UHFFFAOYSA-N |
| SMILES | COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)OC1 |
| Canonical SMILES | COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)OC1 |
Introduction
Synthesis Pathways
While specific synthetic methods for this compound are unavailable in the provided data, similar chromeno-oxazine derivatives are typically synthesized through multistep reactions involving:
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Cyclization Reactions: Formation of the oxazine ring via condensation of phenolic or aromatic aldehydes with amines or amino alcohols under acidic or basic conditions.
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Etherification: Introduction of methoxy groups through Williamson ether synthesis using alkyl halides and sodium methoxide.
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Side Chain Functionalization: Attachment of alkyl chains (e.g., 3-methoxypropyl) using alkylating agents.
3.1. Pharmacological Interest
Compounds with chromene and oxazine frameworks are known for their diverse biological activities:
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Antioxidant Properties: The presence of phenolic groups can scavenge free radicals.
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Anticancer Activity: Similar heterocyclic compounds have shown cytotoxic effects against cancer cell lines.
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Antimicrobial Potential: The fused heterocyclic system may inhibit bacterial or fungal growth.
3.2. Material Science
The rigid aromatic framework may make this compound suitable for applications in organic electronics or as a precursor in polymer synthesis.
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are typically employed:
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NMR Spectroscopy (¹H and ¹³C):
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Signals for methoxy groups () around 3.5–4 ppm.
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Aromatic protons between 6–8 ppm.
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Infrared (IR) Spectroscopy:
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C=O stretching in the oxazinone ring around 1700 cm.
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C-O-C ether stretches near 1100 cm.
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to .
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Elemental Analysis: Confirms the molecular formula through carbon, hydrogen, nitrogen, and oxygen content.
Comparative Data Table
| Property | Value/Description | Methodology Used |
|---|---|---|
| Molecular Formula | Calculated from structure | |
| Key Functional Groups | Methoxy, Ether, Oxazinone | Structural analysis |
| Expected Melting Point | TBD (dependent on synthesis) | Differential Scanning Calorimetry (DSC) |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, ethanol) | Solubility testing |
| Biological Activity | Antioxidant, antimicrobial potential | In vitro assays |
Research Gaps and Future Directions
While this compound's structure suggests promising applications, further research is needed to:
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Develop efficient synthetic routes with high yields.
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Explore its biological activity through screening assays for anticancer, antimicrobial, or antioxidant properties.
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Investigate its physicochemical properties to determine its suitability for industrial applications.
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